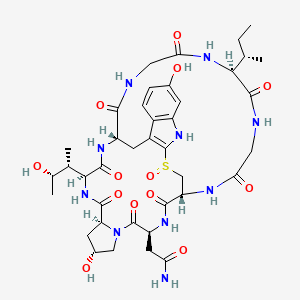

gamma-Amanitin

Description

gamma-Amanitin is one of a group of at least eight Amatoxins found in several genera of poisonous mushrooms, most notably Amanita phalloides and several other members of the genus Amanita, as well as some Conocybe, Galerina and Lepiota mushroom species. (L1774)

Properties

Key on ui mechanism of action |

/IN COMPARISON WITH THE PHALLOTOXINS/...THE LONG DELAYED HEPATOTOXIC RESPONSE SEEN IN HUMAN POISONINGS...IS MORE LIKELY DUE TO...ALPHA-, BETA-, & GAMMA-AMANITIN, ESPECIALLY THE ALPHA COMPONENT. THESE SO-CALLED AMATOXINS...ARE MORE TOXIC THAN THE PHALLOTOXINS, &, UNLIKE THE LATTER, THEY DAMAGE THE NUCLEOLUS & LATER THE NUCLEUS OF LIVER CELLS. |

|---|---|

CAS No. |

21150-23-2 |

Molecular Formula |

C39H54N10O13S |

Molecular Weight |

903.0 g/mol |

IUPAC Name |

2-[(1R,4S,8R,10S,13S,16S,27R,34S)-34-[(2S)-butan-2-yl]-8,22-dihydroxy-13-[(2R,3S)-3-hydroxybutan-2-yl]-2,5,11,14,27,30,33,36,39-nonaoxo-27λ4-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19(24),20,22-tetraen-4-yl]acetamide |

InChI |

InChI=1S/C39H54N10O13S/c1-5-16(2)31-36(59)42-12-29(54)43-26-15-63(62)38-22(21-7-6-19(51)8-23(21)46-38)10-24(33(56)41-13-30(55)47-31)44-37(60)32(17(3)18(4)50)48-35(58)27-9-20(52)14-49(27)39(61)25(11-28(40)53)45-34(26)57/h6-8,16-18,20,24-27,31-32,46,50-52H,5,9-15H2,1-4H3,(H2,40,53)(H,41,56)(H,42,59)(H,43,54)(H,44,60)(H,45,57)(H,47,55)(H,48,58)/t16-,17-,18-,20+,24-,25-,26-,27-,31-,32-,63+/m0/s1 |

InChI Key |

WVHGJJRMKGDTEC-WCIJHFMNSA-N |

Canonical SMILES |

CCC(C)C1C(=O)NCC(=O)NC2CS(=O)C3=C(CC(C(=O)NCC(=O)N1)NC(=O)C(NC(=O)C4CC(CN4C(=O)C(NC2=O)CC(=O)N)O)C(C)C(C)O)C5=C(N3)C=C(C=C5)O |

Origin of Product |

United States |

Foundational & Exploratory

The Iron Grip of the Death Cap: A Technical Guide to γ-Amanitin's Inhibition of RNA Polymerase II

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the molecular mechanism by which γ-amanitin, a potent cyclic octapeptide toxin from the Amanita mushroom genus, inhibits RNA polymerase II (Pol II). A comprehensive understanding of this interaction is crucial for researchers studying transcription, as well as for professionals in drug development exploring amanitins (B175416) as payloads for antibody-drug conjugates (ADCs).

Core Mechanism of Inhibition: A Molecular Clamp on Transcription

γ-Amanitin, and its closely related analog α-amanitin, are highly specific and potent inhibitors of eukaryotic RNA polymerase II. The toxin acts as a molecular clamp, binding to a conserved interface on the largest subunit of Pol II, Rpb1, and physically obstructing the conformational changes necessary for transcript elongation.

The binding site is located deep within the central cleft of Pol II, in a region known as the "funnel".[1][2] This pocket is in close proximity to two critical mobile elements of the enzyme: the bridge helix and the trigger loop . The toxin forms extensive hydrogen bonds and hydrophobic interactions with residues in both of these structures.[1][3]

Upon binding, γ-amanitin locks the bridge helix in a rigid conformation, preventing its necessary flexion.[4][5] The flexibility of the bridge helix is essential for the translocation of the DNA template and the nascent RNA transcript through the enzyme's active site after each nucleotide addition. By immobilizing the bridge helix, amanitin effectively halts this translocation process.[4][5]

Furthermore, the presence of amanitin traps the trigger loop in an open, inactive state.[6] The trigger loop is a highly conserved and mobile domain that plays a pivotal role in substrate selection and catalysis by closing over the active site to facilitate nucleotide incorporation. By preventing the trigger loop from adopting its active, closed conformation, amanitin significantly slows down the rate of phosphodiester bond formation.[6]

The combined effect of impeding bridge helix movement and locking the trigger loop in an inactive state leads to a dramatic reduction in the rate of transcription elongation, from thousands to just a few nucleotides per minute.[7] While the initial binding of a nucleotide and the formation of a single phosphodiester bond may still occur, the subsequent translocation is blocked, leading to a stalled polymerase and the eventual termination of transcription.[8] This ultimately triggers the degradation of the Rpb1 subunit, leading to the irreversible inhibition of transcription.

Quantitative Analysis of γ-Amanitin Inhibition

The potency of γ-amanitin and its derivatives can be quantified through various biochemical and cell-based assays. The following tables summarize key quantitative data from the literature.

| Parameter | Value | Cell Line/System | Reference |

| IC50 | 163.1 ng/mL | Monoclonal Antibody Binding | [9] |

| 9.12 µM | HepG2 (Human Liver) | [9] | |

| 8.27 µM | BGC-823 (Human Stomach) | [9] | |

| 12.68 µM | HEK-293 (Human Kidney) | [9] | |

| >100 µM | A549 (Human Lung) | [9] | |

| >100 µM | AC16 (Human Heart) | [9] | |

| >100 µM | HCT-8 (Human Intestine) | [9] | |

| LD50 | 0.2 - 0.5 mg/kg | Mice (intraperitoneal) | [9] |

| Toxin/Derivative | Ki (Inhibition Constant) | System | Reference |

| α-Amanitin | 2.0 x 10⁻³ M | Amanita hygroscopica Pol II | [10] |

| α-Amanitin | 3.3 x 10⁻³ M | Amanita suballiacea Pol II | [10] |

| α-Amanitin | 9.8 x 10⁻⁶ M | Amanita brunnescens Pol II | [10] |

| α-Amanitin | 10.0 x 10⁻⁶ M | Amanita alliacea Pol II | [10] |

| (R)-sulfoxide amanitin analog | 18 ± 1.5 nM | HeLa-Scribe nuclear extract | [11] |

| Thioether amanitin analog | 79 ± 10 nM | HeLa-Scribe nuclear extract | [11] |

| Sulfone amanitin analog | 100 ± 2.2 nM | HeLa-Scribe nuclear extract | [11] |

| (S)-sulfoxide amanitin analog | 710 ± 150 nM | HeLa-Scribe nuclear extract | [11] |

Visualizing the Mechanism and Experimental Workflows

Diagrams created using Graphviz (DOT language)

Caption: Molecular mechanism of γ-Amanitin inhibition of RNA Polymerase II.

Caption: Experimental workflow for determining the IC50 of γ-Amanitin using an MTT assay.

Key Experimental Protocols

In Vitro Transcription Assay with γ-Amanitin

This protocol is adapted from methodologies described in studies of in vitro transcription inhibition.[12]

1. Preparation of Nuclear Extract:

-

Nuclear extracts are prepared from cultured cells (e.g., HeLa) to provide a source of RNA polymerase II and other necessary transcription factors.

-

Cells are harvested, washed, and lysed to release nuclei.

-

Nuclei are then lysed, and the nuclear proteins are extracted in a high-salt buffer.

-

The extract is dialyzed to the appropriate buffer conditions for the transcription assay.

2. Transcription Reaction Setup:

-

A standard transcription reaction (25-50 µL) contains:

-

Nuclear extract (30-70 µg of protein)

-

DNA template with a specific promoter (e.g., adenovirus major late promoter)

-

A buffer containing MgCl₂, KCl, HEPES, and DTT.

-

A mixture of ATP, GTP, and UTP, and [α-³²P]CTP for radiolabeling of the transcript.

-

-

Varying concentrations of γ-amanitin are added to the reactions. A pre-incubation step of 15-30 minutes at 30°C is often included to allow for the binding of the toxin to Pol II before the addition of NTPs to start the transcription.

3. Transcription and Analysis:

-

The reactions are incubated at 30°C for 30-60 minutes to allow for transcription.

-

The reaction is stopped, and the RNA transcripts are purified.

-

The radiolabeled RNA products are separated by size using denaturing polyacrylamide gel electrophoresis (PAGE).

-

The gel is dried and exposed to a phosphor screen or X-ray film to visualize the transcripts. The intensity of the bands corresponding to the full-length transcript is quantified to determine the extent of inhibition at each γ-amanitin concentration.

Determination of IC50 by MTT Cell Viability Assay

This protocol is a standard method for assessing the cytotoxicity of a compound.[13][14][15]

1. Cell Culture and Plating:

-

Adherent cells (e.g., HepG2) are cultured in appropriate media and conditions.

-

Cells are harvested, counted, and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well).

-

The plates are incubated overnight to allow for cell attachment.

2. Treatment with γ-Amanitin:

-

A stock solution of γ-amanitin is prepared and serially diluted to a range of concentrations.

-

The culture medium is removed from the wells and replaced with fresh medium containing the different concentrations of γ-amanitin. Control wells with vehicle (e.g., DMSO) are also included.

-

The plates are incubated for a set period (e.g., 24, 48, or 72 hours).

3. MTT Assay and Data Acquisition:

-

After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

The plates are incubated for an additional 4 hours, during which viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

The medium containing MTT is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

-

The absorbance of each well is measured using a microplate reader at a wavelength of approximately 490-570 nm.

4. Data Analysis:

-

The absorbance values are used to calculate the percentage of cell viability for each γ-amanitin concentration relative to the untreated control.

-

A dose-response curve is generated by plotting cell viability against the logarithm of the γ-amanitin concentration.

-

The IC50 value, the concentration of γ-amanitin that causes 50% inhibition of cell viability, is determined from this curve using non-linear regression analysis.

Structural Analysis by X-ray Crystallography of the Pol II-Amanitin Complex

This protocol is based on the methodology used to solve the crystal structure of the yeast Pol II-α-amanitin complex.[1][16][17][18]

1. Protein Purification and Crystallization:

-

RNA polymerase II is purified from a suitable source, such as Saccharomyces cerevisiae.

-

Crystals of Pol II are grown using vapor diffusion methods under specific buffer and precipitant conditions.

2. Soaking and Cryo-protection:

-

The grown Pol II crystals are transferred to a cryoprotectant solution containing a high concentration of α-amanitin (e.g., 50 µg/mL).

-

The crystals are soaked in this solution for an extended period (e.g., one week) to allow the toxin to diffuse into the crystal and bind to the polymerase.

-

The crystals are then flash-frozen in liquid nitrogen.

3. Data Collection and Structure Determination:

-

X-ray diffraction data are collected from the frozen crystals at a synchrotron source.

-

The diffraction data are processed, and the structure is solved using molecular replacement with a previously determined Pol II structure as a search model.

-

The electron density map is inspected to confirm the presence and orientation of the bound amanitin molecule.

-

The model of the Pol II-amanitin complex is then refined to high resolution.

Structural Analysis by Cryo-Electron Microscopy (Cryo-EM) of the Pol II-Amanitin Complex

This protocol is based on the methodology used to determine the structure of the mammalian Pol II elongation complex with α-amanitin.[19][20][21][22][23]

1. Sample Preparation:

-

The RNA polymerase II elongation complex is assembled in vitro using purified Pol II, a DNA template, and an RNA primer.

-

The complex is incubated with α-amanitin to allow for binding.

-

The sample may be cross-linked to stabilize the complex.

2. Grid Preparation and Data Collection:

-

A small volume of the sample is applied to a cryo-EM grid, blotted to create a thin film, and plunge-frozen in liquid ethane.

-

The frozen grids are then imaged in a transmission electron microscope equipped with a direct electron detector.

3. Image Processing and 3D Reconstruction:

-

A large number of particle images are selected from the micrographs.

-

The images are aligned and classified to generate 2D class averages.

-

A 3D reconstruction of the Pol II-amanitin complex is generated from the 2D class averages.

-

The final 3D map is refined to high resolution, allowing for the building and refinement of an atomic model of the complex.

Conclusion

The inhibition of RNA polymerase II by γ-amanitin is a well-characterized process involving the specific binding of the toxin to a conserved pocket on the Rpb1 subunit. This interaction allosterically inhibits the enzyme by restricting the movement of the bridge helix and trigger loop, thereby preventing transcript elongation. The high affinity and specificity of this interaction have made amanitins invaluable tools for studying transcription and promising candidates for targeted cancer therapies. The experimental protocols outlined in this guide provide a framework for the continued investigation and application of these potent natural products.

References

- 1. Structural basis of transcription: α-Amanitin–RNA polymerase II cocrystal at 2.8 Å resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. α-Amanitin - Wikipedia [en.wikipedia.org]

- 5. RNA polymerase II speed: a key player in controlling and adapting transcriptome composition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The RNA Polymerase II Trigger Loop Functions in Substrate Selection and is Directly Targeted by α-amanitin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. brainly.com [brainly.com]

- 8. Amanitin greatly reduces the rate of transcription by RNA polymerase II ternary complexes but fails to inhibit some transcript cleavage modes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. alpha-Amanitin-resistant RNA polymerase II from carpophores of Amanita species accumulating amatoxins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Meeting key synthetic challenges in amanitin synthesis with a new cytotoxic analog: 5′-hydroxy-6′-deoxy-amanitin - Chemical Science (RSC Publishing) DOI:10.1039/D0SC04150E [pubs.rsc.org]

- 12. Transcription-coupled and DNA damage-dependent ubiquitination of RNA polymerase II in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 13. creative-bioarray.com [creative-bioarray.com]

- 14. researchgate.net [researchgate.net]

- 15. A Sensitive, Cell-Based Assay for Measuring Low-Level Biological Activity of α-Amanitin - PMC [pmc.ncbi.nlm.nih.gov]

- 16. chem.uwec.edu [chem.uwec.edu]

- 17. rcsb.org [rcsb.org]

- 18. Structural basis of transcription: alpha-amanitin-RNA polymerase II cocrystal at 2.8 A resolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Cryo-EM structure of a mammalian RNA polymerase II elongation complex inhibited by α-amanitin - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Cryo-EM structure of a mammalian RNA polymerase II elongation complex inhibited by α-amanitin — Mammalian Pol II inhibited by α-amanitin — Supporting Information [pure.mpg.de]

- 21. researchgate.net [researchgate.net]

- 22. Cryo-EM structure of a mammalian RNA polymerase II elongation complex inhibited by α-amanitin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Cryo-EM structure of a mammalian RNA polymerase II elongation complex inhibited by α-amanitin | Semantic Scholar [semanticscholar.org]

The Silent Scythe: A Technical Guide to the Discovery and Isolation of γ-Amanitin from Amanita Species

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

For centuries, the genus Amanita has been a source of both culinary delight and deadly fascination. Species such as Amanita phalloides, the infamous "death cap," are responsible for the vast majority of fatal mushroom poisonings worldwide.[1][2] The insidious nature of these poisonings, characterized by a deceptive latent period followed by catastrophic liver and kidney failure, spurred early 20th-century scientists to uncover the molecular basis of their toxicity.[1] This endeavor led to the discovery of a family of thermostable, bicyclic octapeptides known as amatoxins.[3][4][5] Among these, α-amanitin, β-amanitin, and γ-amanitin are the most prominent and toxicologically significant.[5] This technical guide provides an in-depth exploration of the discovery and isolation of γ-amanitin, a potent inhibitor of RNA polymerase II, offering detailed experimental protocols and quantitative data for researchers in toxicology and drug development.

Historical Perspective: The Unraveling of a Lethal Secret

The modern understanding of Amanita toxicology is built upon the foundational work of Heinrich Wieland and his students, most notably Theodor Wieland, beginning in the 1930s.[6] Their systematic investigation into the constituents of Amanita phalloides led to the isolation and characterization of the phallotoxins and, crucially, the far more lethal amatoxins.[6] In 1941, Heinrich Wieland first isolated α-amanitin.[7] The subsequent decades saw the refinement of separation techniques, which allowed for the resolution and characterization of other amatoxins. The development of paper chromatography and later thin-layer chromatography were pivotal in these early efforts.[3] These pioneering studies laid the groundwork for the advanced chromatographic methods used today to isolate γ-amanitin and its congeners with high purity.

Quantitative Analysis of Amatoxins in Amanita Species

The concentration of γ-amanitin and other amatoxins can vary significantly between different Amanita species, and even between different parts of the same mushroom.[2][5][8] The cap and gills generally contain the highest concentrations of these toxins.[8][9] Below are tables summarizing the quantitative data on amatoxin content and their acute toxicity.

Table 1: Amatoxin Content in Various Amanita Species (mg/g dry weight)

| Species | α-Amanitin (mg/g) | β-Amanitin (mg/g) | γ-Amanitin (mg/g) | Total Amatoxins (mg/g) | Reference |

| Amanita verna | 1.55 (average) | 1.29 (average) | 0.37 (average) | 3.2 (average) | [5] |

| Amanita phalloides | 4.22 (± 1.82) | 1.27 (± 0.37) | Not specified | 5.50 (± 2.10) | [8] |

| Amanita exitialis (Fruiting Body) | 6.71 (± 0.50) | 2.06 (± 0.23) | Not specified | 8.77 (± 0.73) | [10] |

| Lepiota brunneoincarnata | 2.38 (± 0.70) | 1.97 (± 0.52) | 0.04 (± 0.01) | ~4.39 | [11] |

Table 2: LD50 Values of Amatoxins

| Toxin | Animal Model | Route of Administration | LD50 (mg/kg) | Reference |

| α-Amanitin | Human (estimated) | Oral | 0.1 | [12] |

| α-Amanitin | Rat (Wistar) | Oral | 0.2 | [12] |

| α-Amanitin | Mouse | Intraperitoneal | 0.1 | [13] |

| β-Amanitin | Mouse | Intraperitoneal | 0.5 | [14] |

| γ-Amanitin | Mouse | Intraperitoneal | 0.2 - 0.5 | [14] |

Experimental Protocols: From Mushroom to Purified Toxin

The isolation of γ-amanitin is a multi-step process involving extraction, purification, and quantification. Modern protocols rely heavily on high-performance liquid chromatography (HPLC) to achieve the high purity required for research and drug development applications.

Extraction of Amatoxins from Amanita phalloides

This protocol describes a standard method for the initial extraction of amatoxins from dried mushroom tissue.

-

Mushroom Preparation:

-

Collect fresh Amanita phalloides specimens. Proper identification is critical to ensure the correct species is used.

-

Dry the mushrooms, for example, in a lyophilizer or a low-temperature oven, until a constant weight is achieved.

-

Grind the dried mushroom caps (B75204) into a fine powder using a mortar and pestle or a mechanical grinder. The cap generally has the highest toxin concentration.[2]

-

-

Solvent Extraction:

-

Weigh 50 mg of the dried mushroom powder.

-

Add 1 mL of an extraction solvent mixture of methanol/water/0.1 M HCl (5:4:1, v/v/v).[15]

-

Sonicate the mixture for 15-30 minutes to facilitate cell lysis and toxin release.[15]

-

Centrifuge the mixture at high speed (e.g., 10,000 x g) for 10 minutes to pellet the solid debris.

-

Carefully collect the supernatant, which contains the crude amatoxin extract. The extract can be filtered through a 0.45 µm syringe filter for further purification.

-

Purification of γ-Amanitin by Preparative HPLC

This protocol outlines a two-step preparative HPLC process to isolate γ-amanitin with high purity.[11][16]

-

First Preparative HPLC Run (Initial Separation):

-

Column: A C18 reverse-phase preparative column is typically used.

-

Mobile Phase: A gradient elution is employed. For example, a linear gradient of acetonitrile (B52724) in an aqueous buffer like ammonium (B1175870) acetate (B1210297) (e.g., 2 mM, pH 5) can be used.[17] A typical gradient might run from 10% to 24% acetonitrile over 16 minutes.[17]

-

Flow Rate: A flow rate of 1 mL/min is common.[17]

-

Injection: Inject a suitable volume of the crude extract.

-

Detection: Monitor the elution profile using a UV detector at 303 nm, the absorbance maximum for amatoxins.[11]

-

Fraction Collection: Collect the fractions corresponding to the γ-amanitin peak based on the retention time of a known standard. This initial purification can yield γ-amanitin with approximately 92% purity.[11]

-

-

Second Preparative HPLC Run (High-Purity Polish):

-

Pool the γ-amanitin fractions from the first run and lyophilize to concentrate.

-

Re-dissolve the concentrated sample in the mobile phase.

-

Inject the sample onto the same preparative HPLC system.

-

Run the same gradient program or an optimized isocratic method.

-

Collect the central portion of the γ-amanitin peak.

-

This second purification step can increase the purity of γ-amanitin to over 99%.[11][16]

-

Quantification and Validation by Analytical HPLC

-

System: Use an analytical HPLC system with a C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[17]

-

Mobile Phase: Use the same or a similar mobile phase as in the preparative step, optimized for analytical separation.

-

Standard Curve: Prepare a series of standard solutions of purified γ-amanitin of known concentrations.

-

Analysis: Inject the purified sample and the standards.

-

Quantification: Calculate the concentration of γ-amanitin in the sample by comparing its peak area to the standard curve.

-

Validation: Confirm the identity of the purified peak by comparing its retention time and UV spectrum with the γ-amanitin standard.[11] For definitive identification, liquid chromatography coupled with mass spectrometry (LC-MS) can be used to confirm the molecular weight.[4][18]

Visualizations: Workflows and Mechanisms

To better illustrate the processes and concepts discussed, the following diagrams have been generated using the DOT language.

Mechanism of Toxicity: A Molecular Wrench in the Works

The toxicity of γ-amanitin, like all amatoxins, stems from its high-affinity binding to RNA polymerase II, the enzyme responsible for transcribing messenger RNA (mRNA) from a DNA template in eukaryotic cells.[19][20][21] This interaction is highly specific; RNA polymerase I and prokaryotic RNA polymerases are insensitive.[19]

As depicted in the signaling pathway diagram, γ-amanitin binds to the "bridge helix" region of the RPB1 subunit of RNA polymerase II. This binding does not prevent the initial binding of the polymerase to DNA or the formation of the first phosphodiester bond. Instead, it acts as a potent inhibitor of the enzyme's translocation along the DNA template. This effectively stalls transcription, leading to a global shutdown of mRNA synthesis.[21] The subsequent halt in the production of essential proteins triggers cellular apoptosis, with rapidly dividing cells such as hepatocytes and intestinal epithelial cells being particularly vulnerable. This cellular death on a massive scale underlies the devastating liver and kidney failure seen in Amanita poisoning.

Conclusion

The journey from identifying the mysterious poison in Amanita mushrooms to isolating γ-amanitin with near-perfect purity is a testament to decades of scientific advancement. From the early days of paper chromatography to modern preparative and analytical HPLC, the methods for isolating this potent toxin have become increasingly refined. The detailed protocols and quantitative data presented in this guide are intended to equip researchers with the necessary information to safely and effectively work with γ-amanitin. A thorough understanding of its isolation and mechanism of action is not only crucial for clinical toxicology but also opens avenues for its use as a powerful molecular probe in cell biology and as a payload in targeted antibody-drug conjugates for cancer therapy.

References

- 1. Amanita phalloides - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Analytical methods for amatoxins: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. pgia.pdn.ac.lk [pgia.pdn.ac.lk]

- 7. Heinrich Otto Wieland - Wikipedia [en.wikipedia.org]

- 8. Amanitins: The Most Poisonous Molecules of the Fungal World - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Amanitin and phallotoxin concentration in Amanita phalloides var. alba mushroom [agris.fao.org]

- 10. academic.oup.com [academic.oup.com]

- 11. researchgate.net [researchgate.net]

- 12. researchtrend.net [researchtrend.net]

- 13. A Rapid Extraction Method Combined with a Monoclonal Antibody-Based Immunoassay for the Detection of Amatoxins - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. sciencepress.mnhn.fr [sciencepress.mnhn.fr]

- 18. Application of liquid chromatography coupled to time-of-flight mass spectrometry separation for rapid assessment of toxins in Amanita mushrooms - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 19. α-Amanitin - Wikipedia [en.wikipedia.org]

- 20. γ-Amanitin - Wikipedia [en.wikipedia.org]

- 21. gamma-Amanitin | C39H54N10O13S | CID 125121811 - PubChem [pubchem.ncbi.nlm.nih.gov]

Gamma-Amanitin: A Technical Guide on the Bicyclic Octapeptide Toxin

Executive Summary: Gamma-Amanitin (γ-Amanitin) is a member of the amatoxin family, a group of highly toxic bicyclic octapeptides found in several species of poisonous mushrooms, most notably the death cap (Amanita phalloides).[1] Its primary mechanism of action involves the potent and specific inhibition of RNA polymerase II, a crucial enzyme for the synthesis of messenger RNA (mRNA) in eukaryotic cells.[1][2] This inhibition leads to a cessation of protein synthesis, resulting in widespread cellular necrosis, with the liver and kidneys being the most affected organs.[2][3] Despite its toxicity, the unique mechanism of γ-Amanitin has garnered significant interest in the field of drug development, particularly as a cytotoxic payload for Antibody-Drug Conjugates (ADCs) in cancer therapy.[4][5] This document provides a comprehensive technical overview of γ-Amanitin, detailing its physicochemical properties, mechanism of action, toxicology, relevant experimental protocols, and applications for researchers, scientists, and drug development professionals.

Physicochemical Properties

γ-Amanitin is a cyclic peptide composed of eight amino acids, featuring an internal cross-link between tryptophan and cysteine residues, which forms a tryptathionine bridge.[6] This bicyclic structure is fundamental to its thermal stability and biological activity.[7][8] It is structurally similar to other major amatoxins like α-Amanitin and β-Amanitin.[9]

| Property | Value | Reference(s) |

| Molecular Formula | C₃₉H₅₄N₁₀O₁₃S | [10] |

| Molecular Weight | 903.0 g/mol | [10] |

| CAS Number | 21150-23-2 | [1] |

| IUPAC Name | 2-[(1R,4S,8R,10S,13S,16S,27R,34S)-34-[(2S)-butan-2-yl]-8,22-dihydroxy-13-[(2R,3S)-3-hydroxybutan-2-yl]-2,5,11,14,27,30,33,36,39-nonaoxo-27λ⁴-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.0⁶,¹⁰.0¹⁸,²⁶.0¹⁹,²⁴]nonatriaconta-18(26),19(24),20,22-tetraen-4-yl]acetamide | [10] |

| Appearance | Crystalline solid | |

| Classification | Amatoxin, Cyclic Octapeptide, RNA Polymerase II Inhibitor | [10][11] |

Mechanism of Action

The toxicity of γ-Amanitin is a multi-step process that begins with cellular uptake and culminates in apoptosis or necrosis. The primary target is the liver, due to the high expression of specific transporters on hepatocyte membranes.[2][8]

Cellular Uptake

Amatoxins, including γ-Amanitin, are not able to freely diffuse across cell membranes. Their entry into hepatocytes is primarily mediated by the Solute Carrier Organic Anion Transporter Family Member 1B3 (OATP1B3).[12][13] The differential expression of OATP1B3 in various tissues is a key determinant of the organ-specific toxicity of amanitins (B175416).[13] Studies have shown that cell lines with higher expression of OATP1B3 are significantly more sensitive to amanitin-induced cytotoxicity.[13]

Inhibition of RNA Polymerase II

Once inside the cell nucleus, γ-Amanitin binds non-covalently to the largest subunit of RNA Polymerase II (Pol II).[2][14] This binding occurs at a site near the enzyme's "bridge helix," a flexible domain crucial for the translocation of the polymerase along the DNA template.[15] The interaction with amanitin does not block the active site for nucleotide addition directly but rather sterically hinders the conformational changes required for translocation.[15][16][17] This effectively stalls the enzyme after the formation of one or two phosphodiester bonds, halting the elongation of mRNA transcripts.[15][18] The inhibition is highly specific to eukaryotic RNA Polymerase II, with minimal to no effect on RNA Polymerase I or bacterial RNA polymerases.[7]

Downstream Cellular Effects

The inhibition of Pol II leads to a rapid decrease in the levels of short-lived mRNAs, which in turn halts the synthesis of essential proteins.[1][2] This disruption of protein synthesis is the ultimate cause of cell death.[8] Depending on the dose, this can lead to cellular apoptosis or necrosis.[2] The long latency period (6-24 hours) observed in clinical poisoning cases corresponds to the time required for existing mRNAs and proteins to be depleted to a critical level where cellular functions can no longer be sustained.[3][8]

Toxicology

Amatoxins are considered super toxic, with a probable oral lethal dose in humans of less than 0.1 mg/kg body weight.[8][10] A single death cap mushroom can contain enough toxin to be fatal to an adult.[12]

In Vivo Toxicity

The LD₅₀ (lethal dose, 50%) is a standard measure of acute toxicity. For γ-Amanitin, values have been determined primarily in mice via intraperitoneal injection, as oral absorption can be variable.

| Organism | Route | LD₅₀ (mg/kg) | Reference(s) |

| Mouse | Intraperitoneal | 0.2 - 0.5 | [9][10][19] |

In Vitro Cytotoxicity

The cytotoxic effect of γ-Amanitin has been evaluated in various human cell lines. The IC₅₀ (half-maximal inhibitory concentration) values highlight the differential sensitivity of cells, largely correlating with the expression of the OATP1B3 transporter.[13]

| Cell Line | Origin | Amatoxin | IC₅₀ (µM) | Reference(s) |

| HepG2 | Liver | γ-Amanitin | 9.12 | [9] |

| BGC-823 | Stomach | γ-Amanitin | 8.27 | [9] |

| HEK-293 | Kidney | γ-Amanitin | 12.68 | [9] |

| A549 | Lung | γ-Amanitin | > 100 | [9] |

| AC16 | Heart | γ-Amanitin | > 100 | [9] |

| HCT-8 | Intestine | γ-Amanitin | > 100 | [9] |

Biosynthesis and Chemical Synthesis

Natural Biosynthesis

In mushrooms like Amanita, Galerina, and Lepiota, amanitins are ribosomally synthesized as larger proproteins.[20] The pathway involves a precursor peptide containing the core toxin sequence, which is then cyclized and modified by a series of enzymes, including prolyl oligopeptidases and P450 oxygenases, to form the final bicyclic octapeptide.[20] γ-Amanitin serves as a direct precursor to α-amanitin through a post-translational hydroxylation step.[20]

Laboratory Synthesis

The complex structure of amanitins has made total chemical synthesis a significant challenge. However, recent advancements have led to successful multi-step synthetic routes. One convergent strategy involves the independent synthesis of three peptide fragments which are then assembled.[6] A key step in this approach is the early formation of the crucial tryptathionine bond within one of the fragments, rather than as a final cyclization step.[6] These synthetic routes are performed entirely in the liquid phase, which allows for scalability and the production of structural analogs for research and therapeutic development.[6]

Experimental Protocols

Purification from Natural Sources

High-purity γ-Amanitin can be isolated from mushroom sources like Amanita phalloides for research purposes.

Methodology: Preparative High-Performance Liquid Chromatography (HPLC) [21]

-

Extraction: Fresh or dried mushroom material is homogenized and extracted with an aqueous-methanolic solvent. The crude extract is filtered and concentrated.

-

Initial Cleanup: The extract may be subjected to initial cleanup steps like liquid-liquid extraction or solid-phase extraction (SPE) to remove lipids and other interfering compounds.

-

Preparative HPLC (First Pass): The crude extract is injected onto a preparative reverse-phase (e.g., C18) HPLC column. A gradient elution with a mobile phase consisting of water (often with a modifier like formic acid or ammonium (B1175870) acetate) and an organic solvent (acetonitrile or methanol) is used to separate the different amatoxins.[22]

-

Fraction Collection: Fractions corresponding to the γ-Amanitin peak (identified by retention time comparison with a standard) are collected.

-

Preparative HPLC (Second Pass): The collected γ-Amanitin fractions are pooled, concentrated, and re-injected onto the preparative HPLC system under optimized conditions to achieve higher purity (>99%).[21]

-

Validation: The purity and identity of the final product are confirmed using analytical HPLC with UV detection (at ~305 nm) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Analytical Detection and Quantification

LC-MS/MS is the gold standard for the sensitive and specific detection of amatoxins in biological matrices (urine, plasma, serum) and mushroom extracts.[12][22][23]

Methodology: LC-MS/MS Analysis [12]

-

Sample Preparation:

-

Urine/Plasma: Samples are often prepared using protein precipitation with acetonitrile (B52724) or methanol, followed by centrifugation.[22] Alternatively, solid-phase extraction (SPE) can be used for cleanup and concentration.[22]

-

Mushroom Tissue: The tissue is extracted with a solvent like methanol/water.

-

-

Internal Standard: An isotopically labeled internal standard (e.g., ¹⁵N₁₀-α-amanitin) is added to the sample to ensure accurate quantification.[12]

-

Chromatographic Separation: The prepared sample is injected into an HPLC or UHPLC system equipped with a reverse-phase C18 column. A gradient elution of water and acetonitrile (both typically containing 0.1% formic acid) is used to separate α-, β-, and γ-amanitin.[22][24]

-

Mass Spectrometric Detection: The column eluent is directed to a tandem mass spectrometer operating in positive electrospray ionization (ESI) mode. The instrument is set to Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for γ-amanitin and the internal standard are monitored for highly selective quantification.[12][22]

-

Quantification: A calibration curve is generated using standards of known concentrations, and the concentration of γ-amanitin in the unknown sample is calculated based on its peak area relative to the internal standard. Reportable ranges can be as low as 1.0 ng/mL in urine.[12]

In Vitro Cytotoxicity Assessment

The MTT assay is a colorimetric method used to assess cell viability and is commonly employed to determine the IC₅₀ of toxins like γ-Amanitin.[25][26]

Methodology: MTT Assay [25]

-

Cell Culture: Human cell lines (e.g., HepG2 liver cells) are seeded into 96-well plates and allowed to adhere overnight in a suitable culture medium.

-

Toxin Exposure: The culture medium is replaced with fresh medium containing various concentrations of γ-Amanitin (e.g., from 0.1 µM to 100 µM). Control wells receive medium with vehicle only. The plates are incubated for a set period (e.g., 24, 48, or 72 hours).[9][25]

-

MTT Addition: After the incubation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

-

Incubation: The plates are incubated for another 2-4 hours. During this time, mitochondrial reductase enzymes in viable cells convert the yellow, water-soluble MTT into a purple, insoluble formazan (B1609692).

-

Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a wavelength of ~570 nm.

-

Data Analysis: The absorbance values are proportional to the number of viable cells. Cell viability is expressed as a percentage of the control. The IC₅₀ value is calculated by plotting cell viability against the logarithm of the toxin concentration and fitting the data to a dose-response curve.

Applications in Drug Development

The extreme potency of γ-Amanitin makes it an attractive payload for Antibody-Drug Conjugates (ADCs).[4][11] ADCs are a class of targeted therapeutics designed to deliver a highly potent cytotoxic agent directly to cancer cells while minimizing exposure to healthy tissues.

An ADC consists of three components:

-

A Monoclonal Antibody (mAb): Engineered to bind with high specificity to a tumor-associated antigen on the surface of cancer cells.

-

A Cytotoxic Payload: A highly potent drug, such as γ-Amanitin.

-

A Chemical Linker: Connects the payload to the antibody.

The use of an amanitin payload introduces a novel mechanism of action—inhibition of RNA Polymerase II—into oncology.[5] This is particularly valuable for treating cancers that are resistant to traditional chemotherapies that target DNA replication or microtubule function. Amanitin-based ADCs have shown high efficacy in preclinical models, and candidates are advancing into clinical development.[5]

Conclusion

γ-Amanitin is a potent bicyclic octapeptide toxin whose primary toxicological effect stems from the specific and powerful inhibition of RNA Polymerase II. While notorious for its role in fatal mushroom poisonings, its unique mechanism of action has made it a valuable tool in molecular biology and a promising payload for the next generation of targeted cancer therapies. A thorough understanding of its toxicology, cellular uptake mechanisms, and chemistry is essential for professionals working to harness its cytotoxic potential for therapeutic benefit. Continued research and development of scalable synthetic routes will be critical to fully realizing the clinical potential of amanitin-based drugs.

References

- 1. γ-Amanitin - Wikipedia [en.wikipedia.org]

- 2. Toxic Effects of Amanitins: Repurposing Toxicities toward New Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Amatoxin Mushroom Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. γ-Amanitin - Immunomart [immunomart.com]

- 5. Amanitins and their development as a payload for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. New synthetic route for amanitin, a therapeutically interesting mushroom toxin - Advanced Science News [advancedsciencenews.com]

- 7. Amatoxin - Wikipedia [en.wikipedia.org]

- 8. Amanita phalloides Mushroom Poisonings â Northern California, December 2016 | MMWR [cdc.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. This compound | C39H54N10O13S | CID 125121811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound - Creative Biolabs [creative-biolabs.com]

- 12. Detection of α-, β-, and γ-amanitin in urine by LC-MS/MS using 15N10-α-amanitin as the internal standard - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Amanitin-induced variable cytotoxicity in various cell lines is mediated by the different expression levels of OATP1B3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Structural basis of transcription: α-Amanitin–RNA polymerase II cocrystal at 2.8 Å resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Action of α-Amanitin during Pyrophosphorolysis and Elongation by RNA Polymerase II (*) | Semantic Scholar [semanticscholar.org]

- 17. A DNA-dependent RNA synthesis by wheat-germ RNA polymerase II insensitive to the fungal toxin alpha-amanitin - PMC [pmc.ncbi.nlm.nih.gov]

- 18. scite.ai [scite.ai]

- 19. researchgate.net [researchgate.net]

- 20. pnas.org [pnas.org]

- 21. researchgate.net [researchgate.net]

- 22. Mass Spectrometry-Based Analytical Methods of Amatoxins in Biological Fluids to Monitor Amatoxin-Induced Mushroom Poisoning -Mass Spectrometry Letters | Korea Science [koreascience.kr]

- 23. cuk.elsevierpure.com [cuk.elsevierpure.com]

- 24. biorxiv.org [biorxiv.org]

- 25. researchgate.net [researchgate.net]

- 26. In vitro mechanistic studies on α-amanitin and its putative antidotes - PubMed [pubmed.ncbi.nlm.nih.gov]

Toxicological Profile of γ-Amanitin in Eukaryotic Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of γ-amanitin, a potent cyclic octapeptide toxin found in several species of Amanita mushrooms. γ-Amanitin, alongside its better-known counterpart α-amanitin, is a member of the amatoxin family and a powerful inhibitor of eukaryotic RNA polymerase II. This document details its mechanism of action, cytotoxicity, relevant signaling pathways, and key experimental protocols for its study.

Mechanism of Action: Inhibition of RNA Polymerase II

The primary molecular target of γ-amanitin is the eukaryotic RNA polymerase II (Pol II), the enzyme responsible for transcribing messenger RNA (mRNA).[1][2] γ-Amanitin binds non-covalently to the large subunit of Pol II, near the enzyme's active site.[3] This binding event physically obstructs the translocation of the polymerase along the DNA template, thereby halting the elongation of the nascent mRNA chain.[2][3] The consequence is a rapid cessation of mRNA synthesis, leading to a subsequent depletion of cellular proteins and ultimately, cell death.[1][4]

Cellular Uptake and Organ Specificity

The cytotoxicity of γ-amanitin is largely dependent on its uptake into cells. The organic anion-transporting polypeptide 1B3 (OATP1B3), a transporter protein predominantly expressed in hepatocytes, has been identified as a key transporter for amanitins (B175416).[5] This specific uptake mechanism is a major contributor to the pronounced hepatotoxicity observed in amatoxin poisoning. Differential expression of OATP1B3 in various tissues likely accounts for the observed organ-specific toxicity.

Quantitative Toxicological Data

The toxicity of γ-amanitin has been quantified in various eukaryotic cell lines and in vivo models. The following tables summarize the available data on its half-maximal inhibitory concentration (IC50) and lethal dose (LD50).

Table 1: In Vitro Cytotoxicity of γ-Amanitin (IC50)

| Cell Line | Origin | IC50 (µM) | Exposure Time | Reference |

| HepG2 | Human Liver Carcinoma | 9.12 | 24 h | [6] |

| BGC-823 | Human Gastric Carcinoma | 8.27 | 24 h | [6] |

| HEK-293 | Human Embryonic Kidney | 12.68 | 24 h | [6] |

| A549 | Human Lung Carcinoma | >100 | 24 h | [6] |

| AC16 | Human Cardiomyocyte | >100 | 24 h | [6] |

| HCT-8 | Human Ileocecal Adenocarcinoma | >100 | 24 h | [6] |

Table 2: In Vivo Toxicity of γ-Amanitin (LD50)

| Organism | Route of Administration | LD50 (mg/kg) | Reference |

| Mouse | Intraperitoneal | 0.2 - 0.5 | [6] |

Cellular Effects and Signaling Pathways

Exposure to γ-amanitin triggers a cascade of cellular events, primarily culminating in apoptosis (programmed cell death). The inhibition of transcription and subsequent cellular stress activate several key signaling pathways.

p53-Mediated Apoptosis

The tumor suppressor protein p53 plays a crucial role in the cellular response to γ-amanitin-induced stress.[7][8] The inhibition of RNA polymerase II acts as a stress signal that leads to the accumulation and activation of p53.[8][9] Activated p53 then transcriptionally upregulates pro-apoptotic proteins of the Bcl-2 family, such as Bax, while downregulating anti-apoptotic members like Bcl-2.[7][9] This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c into the cytosol, and the subsequent activation of the caspase cascade, ultimately executing the apoptotic program.[7][9][10]

Oxidative Stress

In addition to apoptosis, γ-amanitin exposure can induce oxidative stress through the generation of reactive oxygen species (ROS).[7][11] This can lead to lipid peroxidation, damage to cellular macromolecules, and activation of stress-responsive signaling pathways such as the NF-κB pathway, which can further modulate the inflammatory and apoptotic responses.[12][13]

Experimental Protocols

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[5][14][15]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan (B1609692).[14] The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Toxin Treatment: Treat the cells with various concentrations of γ-amanitin and appropriate controls (vehicle control, untreated control). Incubate for the desired exposure time (e.g., 24, 48, 72 hours).

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.[5]

-

Incubation: Incubate the plate for 2-4 hours at 37°C to allow for formazan crystal formation.

-

Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.[5]

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

Apoptosis Detection: Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1][16]

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be fluorescently labeled to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can enter late apoptotic and necrotic cells with compromised membrane integrity.

Protocol:

-

Cell Preparation: Induce apoptosis by treating cells with γ-amanitin. Include appropriate controls. Harvest both adherent and suspension cells.

-

Washing: Wash the cells with cold PBS.

-

Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[1]

-

Staining: Add fluorescently labeled Annexin V and PI to the cell suspension.[1][7]

-

Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[1][7]

-

Analysis: Add more 1X Binding Buffer and analyze the cells by flow cytometry.[1]

Interpretation of Results:

-

Annexin V- / PI- : Viable cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic or necrotic cells

-

Annexin V- / PI+ : Necrotic cells

Caspase Activity Measurement: Caspase-Glo® 3/7 Assay

This luminescent assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[6]

Principle: The assay provides a proluminescent caspase-3/7 substrate containing the DEVD tetrapeptide sequence.[6] Cleavage of this substrate by active caspase-3/7 releases aminoluciferin, which is then used by luciferase to generate a luminescent signal that is proportional to the amount of caspase activity.[6][17]

Protocol:

-

Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 substrate with the provided buffer to create the Caspase-Glo® 3/7 Reagent.[17]

-

Assay Plate Preparation: Prepare a white-walled 96-well plate with cells treated with γ-amanitin and controls.

-

Reagent Addition: Add an equal volume of the Caspase-Glo® 3/7 Reagent to each well containing the cell culture medium.[17]

-

Incubation: Mix the contents by shaking and incubate at room temperature for at least 30 minutes.[18]

-

Luminescence Measurement: Measure the luminescence using a luminometer.[17]

Conclusion

γ-Amanitin is a potent toxin that exerts its cytotoxic effects primarily through the inhibition of RNA polymerase II, leading to a cessation of protein synthesis and subsequent p53-mediated apoptosis. Its cellular uptake via the OATP1B3 transporter explains its significant hepatotoxicity. The experimental protocols detailed in this guide provide robust methods for quantifying the cytotoxicity and elucidating the apoptotic mechanisms induced by γ-amanitin. A thorough understanding of its toxicological profile is crucial for researchers in toxicology, cell biology, and for professionals involved in the development of potential therapeutics, including the use of amanitins as payloads in antibody-drug conjugates for cancer therapy.

References

- 1. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 2. γ-Amanitin - Wikipedia [en.wikipedia.org]

- 3. chem.uwec.edu [chem.uwec.edu]

- 4. Transcription-coupled and DNA damage-dependent ubiquitination of RNA polymerase II in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. Caspase-Glo® 3/7 Assay Protocol [promega.sg]

- 7. bosterbio.com [bosterbio.com]

- 8. researchgate.net [researchgate.net]

- 9. Toxic Effects of Amanitins: Repurposing Toxicities toward New Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. α-amanitin induce inflammatory response by activating ROS/NF-κB-NLRP3 signaling pathway in human hepatoma HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. merckmillipore.com [merckmillipore.com]

- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ulab360.com [ulab360.com]

- 18. promega.com [promega.com]

The Forging of a Lethal Toxin: An In-depth Technical Guide to the Biosynthesis of Amatoxins in Poisonous Mushrooms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amatoxins, a group of bicyclic octapeptides produced by several species of mushrooms in the genera Amanita, Galerina, and Lepiota, are among the most potent and deadly natural toxins known.[1][2] Their primary mode of action involves the high-affinity inhibition of RNA polymerase II, a crucial enzyme in eukaryotic cells responsible for transcribing protein-coding genes.[1] This disruption of transcription leads to a cessation of protein synthesis, culminating in widespread cell death, particularly in hepatocytes, resulting in fulminant liver failure and, frequently, death.[3] The intricate and highly specific nature of the amatoxin biosynthetic pathway offers a fascinating subject for scientific inquiry and presents potential avenues for the development of novel therapeutics, including their use as payloads in antibody-drug conjugates for targeted cancer therapy.

This technical guide provides a comprehensive overview of the current understanding of the amatoxin biosynthesis pathway. It details the genetic basis, enzymatic machinery, and chemical transformations involved in the synthesis of these complex molecules. The content is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of the key processes.

I. The Genetic Blueprint: The MSDIN Gene Family

The journey to synthesize amatoxins begins at the genetic level with a family of genes known as the MSDIN family .[4][5] This name is derived from the highly conserved five-amino-acid sequence (Met-Ser-Asp-Ile-Asn) found at the N-terminus of the precursor peptides encoded by these genes.[6] In amatoxin-producing fungi, these genes, such as AMA1 , encode a proprotein of approximately 34-35 amino acids.[2][4] This precursor peptide contains a central "toxin" region, which comprises the eight amino acids that will ultimately form the mature amatoxin, flanked by conserved leader and follower sequences.[4][7] The toxin region is notably demarcated by invariant proline residues.[4][7]

Genomic analyses have revealed that amatoxin-producing species of Amanita possess a large and diverse family of MSDIN genes, suggesting the capacity to produce a wide array of cyclic peptides beyond the well-characterized amatoxins.[1] In contrast, species of Galerina and Lepiota that produce amatoxins appear to have a more restricted set of MSDIN genes.[8] The disjunct distribution of these genes across different fungal genera suggests that horizontal gene transfer has played a role in the evolution of this toxic trait.[9]

II. The Master Cyclase: Prolyl Oligopeptidase B (POPB)

The first crucial post-translational modification of the AMA1 proprotein is its processing by a specialized serine protease known as Prolyl Oligopeptidase B (POPB) .[5][10] This enzyme is a key player in the amatoxin pathway, responsible for both the excision and the macrocyclization of the toxin core.[7][10] POPB recognizes and cleaves the proprotein at two specific proline residues that flank the toxin region.[4][7]

The process is thought to occur in a two-step, non-processive manner:

-

Hydrolysis: POPB first catalyzes the hydrolysis of the peptide bond at the C-terminal side of the first proline residue, releasing the C-terminal follower sequence. This results in a linear 25-amino acid intermediate still attached to the N-terminal leader sequence.[10]

-

Transpeptidation and Cyclization: In the second step, POPB facilitates a transpeptidation reaction. It cleaves the peptide bond after the second proline residue at the C-terminus of the toxin sequence and simultaneously catalyzes the formation of a new peptide bond between the C-terminal carboxyl group of the last amino acid and the N-terminal amino group of the first amino acid of the toxin core. This head-to-tail cyclization results in the formation of the monocyclic octapeptide ring.[10]

It is important to note that amatoxin-producing fungi also possess a "housekeeping" prolyl oligopeptidase, POPA, which is not involved in toxin biosynthesis.[5] POPB is specifically associated with amatoxin production.[5]

Quantitative Data: Enzyme Kinetics of POPB

The enzymatic efficiency of POPB has been characterized, providing valuable quantitative insights into the cyclization process. The following table summarizes the kinetic parameters for GmPOPB from Galerina marginata with both the full-length 35-mer precursor and the 25-mer intermediate.

| Substrate | Km (µM) | kcat (s-1) | Reference |

| GmAMA1 (35-mer) | 25.5 | 5.6 | [1] |

| 25-mer Intermediate | 23.2 | 5.7 | [1] |

III. Tailoring the Toxin: Post-Cyclization Modifications

Following the formation of the core cyclic octapeptide, a series of enzymatic modifications occur to produce the final, highly toxic bicyclic structure of mature amatoxins like α-amanitin. These tailoring reactions are primarily hydroxylations and a crucial sulfoxidation event that forms the internal tryptathionine bridge. These modifications are critical for the toxicity of the molecule.

A. Hydroxylation: The Role of Cytochrome P450 Monooxygenases

The hydroxylation of specific amino acid residues within the cyclic peptide is catalyzed by cytochrome P450 monooxygenases (P450s) .[6] These heme-containing enzymes are a large and diverse superfamily known for their role in a wide range of oxidative metabolic processes.[11] In amatoxin biosynthesis, specific P450s are responsible for adding hydroxyl groups to proline and isoleucine residues. For example, the conversion of γ-amanitin to α-amanitin involves a hydroxylation step.[6] The exact number and identity of all the P450 enzymes involved in the complete hydroxylation pattern of various amatoxins are still under investigation.

B. Tryptathionine Bridge Formation and Sulfoxidation: The Flavin-Containing Monooxygenase 1 (FMO1)

A defining feature of amatoxins is the internal bicyclic structure formed by a tryptathionine bridge between a tryptophan and a cysteine residue.[4] This cross-link is established and then further modified by sulfoxidation. Recent research has implicated a flavin-containing monooxygenase 1 (FMO1) in this critical step.[6] FMOs are another class of monooxygenases that utilize a flavin adenine (B156593) dinucleotide (FAD) cofactor to catalyze the oxidation of various substrates.[11] In the case of amatoxin biosynthesis, FMO1 is believed to catalyze the sulfoxidation of the sulfur atom in the tryptathionine bridge, converting it to a sulfoxide.[6] This modification is essential for the high toxicity of amatoxins.

As of the date of this guide, specific quantitative kinetic data (Km, kcat) for the P450 and FMO1 enzymes involved in amatoxin biosynthesis with their native cyclic peptide substrates have not been extensively published. Further research is required to fully characterize the enzymatic efficiency of these crucial tailoring enzymes.

IV. Amatoxin Concentrations in Fungi

The concentration of amatoxins can vary significantly between different species of poisonous mushrooms, as well as within different tissues of the same mushroom and at different developmental stages. The table below provides a summary of reported amatoxin concentrations in various Amanita species.

| Mushroom Species | Tissue | α-amanitin (mg/g dry weight) | β-amanitin (mg/g dry weight) | γ-amanitin (mg/g dry weight) | Total Amatoxins (mg/g dry weight) | Reference(s) |

| Amanita phalloides | Cap | 2.40 - 4.42 | 1.75 - 1.29 | 0.27 - 0.37 | 4.16 - 5.2 to 7.4 | [2][9][12] |

| Gills | 2.46 - 4.76 | 1.94 | 0.36 | - | [2][9] | |

| Stipe | 2.73 | - | - | - | [9] | |

| Volva | 0.99 | - | - | - | [9] | |

| Spores | 0.89 | 0.48 | 0.001 | - | [2] | |

| Amanita virosa | Whole | - | - | - | 1.17 | [13] |

| Amanita bisporigera | Whole | - | - | - | 1.91 | [13] |

| Amanita fuliginea | Gills | - | - | - | 14.46 | [14] |

| Pileus & Stipe | - | - | - | ~10.1 | [15] | |

| Annulus & Volva | - | - | - | 3.94 & 2.60 | [15] | |

| Spores | - | - | - | 0.25 | [14] | |

| Amanita exitialis | Various | 1.07 - 2.27 | - | - | - | [15] |

| Amanita molliuscula | Whole | Trace amounts detected by MS | - | - | - | [3] |

V. Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of amatoxin biosynthesis.

A. Prolyl Oligopeptidase (POP) Assay

This protocol describes a general method for assaying the activity of prolyl oligopeptidases using a chromogenic substrate or a peptide substrate.

1. Using Chromogenic Substrate (Z-Gly-Pro-pNA):

-

Reagents:

-

50 mM Tris-HCl, pH 7.5

-

1 mM Z-Gly-Pro-pNA (benzyloxycarbonyl-Gly-Pro-p-nitroanilide) in a suitable solvent (e.g., DMSO)

-

Purified POP enzyme

-

-

Procedure:

-

Prepare a 100 µL reaction mixture containing 50 mM Tris-HCl (pH 7.5) and 1 mM Z-Gly-Pro-pNA.

-

Add approximately 2 µg of purified POP enzyme to initiate the reaction.

-

Incubate the reaction at 37°C for 4 hours.

-

Measure the absorbance of the released p-nitroanilide at 405 nm using a spectrophotometer.

-

Include a negative control without the enzyme to account for any non-enzymatic hydrolysis.

-

2. Using Peptide Substrate (e.g., GmAMA1 proprotein):

-

Reagents:

-

20 mM Tris-HCl, pH 7.5, containing 1 mM dithiothreitol (B142953) (DTT)

-

Purified peptide substrate (e.g., GmAMA1) dissolved in water or the reaction buffer at 1 mg/mL.

-

Purified POP enzyme

-

-

Procedure:

-

Prepare a 50 µL reaction mixture in 20 mM Tris-HCl (pH 7.5) with 1 mM DTT.

-

Add the peptide substrate to the desired final concentration.

-

Initiate the reaction by adding the purified POP enzyme.

-

Incubate at 37°C for a specified time course (e.g., 0, 10, 30, 60 minutes).

-

Stop the reaction by adding an equal volume (50 µL) of methanol.

-

Centrifuge the samples to pellet any precipitated protein.

-

Analyze the supernatant by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to separate and identify the cleavage and cyclization products.

-

B. Heterologous Expression and Purification of Fungal P450 Enzymes

This protocol provides a general framework for the expression of fungal P450 enzymes in E. coli and their subsequent purification. This can be adapted for the specific P450s involved in amatoxin biosynthesis.

-

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression vector with a suitable promoter (e.g., pET vector)

-

LB or Terrific Broth media

-

Appropriate antibiotic

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction

-

Lysis buffer (e.g., 50 mM potassium phosphate (B84403) buffer pH 7.4, 20% glycerol, 0.3 M NaCl, 0.5 mM PMSF)

-

Detergent for solubilization of membrane proteins (e.g., CHAPS)

-

Ni-NTA affinity chromatography column

-

Wash buffer (e.g., Lysis buffer with 25 mM imidazole)

-

Elution buffer (e.g., Lysis buffer with 250 mM imidazole)

-

-

Procedure:

-

Cloning: Clone the codon-optimized gene for the P450 enzyme into the expression vector, often with an N-terminal His-tag for purification.

-

Transformation: Transform the expression plasmid into the E. coli expression host.

-

Expression:

-

Grow a starter culture overnight in media containing the appropriate antibiotic.

-

Inoculate a larger volume of media and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

-

Continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-24 hours to promote proper protein folding.

-

-

Cell Lysis and Solubilization:

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in lysis buffer.

-

Lyse the cells by sonication or using a French press.

-

Centrifuge to pellet the cell debris and membranes.

-

To solubilize the membrane-bound P450, resuspend the membrane pellet in lysis buffer containing a detergent (e.g., 0.2% CHAPS) and stir at 4°C for 1-2 hours.

-

Centrifuge at high speed to pellet the insoluble material.

-

-

Purification:

-

Load the solubilized supernatant onto a Ni-NTA column equilibrated with lysis buffer containing detergent.

-

Wash the column extensively with wash buffer to remove non-specifically bound proteins.

-

Elute the His-tagged P450 enzyme with elution buffer.

-

Analyze the purified protein by SDS-PAGE.

-

For higher purity, further purification steps like ion-exchange or size-exclusion chromatography may be necessary.

-

-

C. LC-MS/MS Method for Amatoxin Quantification

This protocol outlines a robust method for the sensitive and specific quantification of amatoxins in mushroom samples using liquid chromatography-tandem mass spectrometry.

-

Sample Preparation:

-

Weigh approximately 0.4 g of the dried and powdered mushroom sample into a centrifuge tube.

-

Add 5 mL of an extraction solvent (e.g., water or a methanol/water mixture).

-

Sonicate the sample for 30 minutes.

-

Centrifuge the sample, and collect the supernatant.

-

Perform a solid-phase extraction (SPE) cleanup step using a cartridge such as Oasis HLB to remove interfering matrix components.

-

Condition the SPE cartridge with methanol followed by water.

-

Load the sample extract.

-

Wash the cartridge with a weak solvent (e.g., 5% methanol in water).

-

Elute the amatoxins with a stronger solvent (e.g., methanol or acetonitrile/methanol mixture).

-

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Column: A C18 reversed-phase column (e.g., 100 mm × 2.1 mm, 1.7 µm).

-

Mobile Phase A: Water with 1 mM ammonium (B1175870) fluoride (B91410) or 0.1% formic acid.

-

Mobile Phase B: Methanol or acetonitrile.

-

Gradient: A suitable gradient from a low to high percentage of mobile phase B over several minutes to separate the different amatoxin variants.

-

Flow Rate: 0.3 mL/min.

-

-

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in positive or negative mode.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

-

MRM Transitions: Select specific precursor-to-product ion transitions for each amatoxin to be quantified. For example, for α-amanitin, a common transition is m/z 919.4 -> m/z 888.4.

-

Data Analysis: Quantify the amatoxins by comparing the peak areas from the sample chromatograms to a calibration curve generated using certified reference standards.

-

-

VI. Visualizing the Pathway and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the core amatoxin biosynthesis pathway and a typical experimental workflow for enzyme characterization.

Caption: The core biosynthetic pathway of amatoxins.

References

- 1. Mass Spectrometry-Based Analytical Methods of Amatoxins in Biological Fluids to Monitor Amatoxin-Induced Mushroom Poisoning -Mass Spectrometry Letters | Korea Science [koreascience.kr]

- 2. Amatoxin - Wikipedia [en.wikipedia.org]

- 3. Differential Expression of Amanitin Biosynthetic Genes and Novel Cyclic Peptides in Amanita molliuscula - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sciex.com [sciex.com]

- 5. academic.oup.com [academic.oup.com]

- 6. academic.oup.com [academic.oup.com]

- 7. Peptide Macrocyclization Catalyzed by a Prolyl Oligopeptidase Involved in α-Amanitin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Detection of α-, β-, and γ-amanitin in urine by LC-MS/MS using 15N10-α-amanitin as the internal standard - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Rapid kinetic methods to dissect steroidogenic cytochrome P450 reaction mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Cellular Uptake Mechanisms of α-Amanitin

For Researchers, Scientists, and Drug Development Professionals

Abstract

α-Amanitin, a potent cyclic octapeptide toxin produced by Amanita species mushrooms, is a highly specific inhibitor of RNA polymerase II, leading to cellular apoptosis. Its remarkable cytotoxicity has garnered interest in its potential as a payload for antibody-drug conjugates (ADCs) in cancer therapy. A thorough understanding of its cellular uptake mechanisms is paramount for both mitigating its toxicity in poisoning cases and optimizing its efficacy in therapeutic applications. This technical guide provides a comprehensive overview of the primary pathways involved in α-amanitin internalization, focusing on the key transporters, quantitative kinetics, and detailed experimental methodologies for their study.

Primary Mechanisms of α-Amanitin Cellular Uptake

The cellular uptake of the hydrophilic α-amanitin molecule is not mediated by passive diffusion but rather relies on active transport mechanisms. The primary route of entry, particularly into hepatocytes, which are the main target of amanitin poisoning, is through specific solute carrier (SLC) transporters.

Organic Anion Transporting Polypeptide 1B3 (OATP1B3)

The most well-characterized and significant transporter for α-amanitin is the Organic Anion Transporting Polypeptide 1B3 (OATP1B3), encoded by the SLCO1B3 gene.[1][2][3][4][5] OATP1B3 is predominantly expressed on the basolateral membrane of hepatocytes and is responsible for the uptake of a wide range of endogenous and xenobiotic compounds.[1][5] Studies using Madin-Darby canine kidney (MDCKII) cells stably expressing human OATP1B3 have unequivocally demonstrated its role in α-amanitin transport.[1][3][4]

Na+/Taurocholate Cotransporting Polypeptide (NTCP)

The Na+/Taurocholate Cotransporting Polypeptide (NTCP), encoded by the SLC10A1 gene, is another key transporter implicated in the hepatocellular uptake of α-amanitin.[6][7] NTCP is also located on the basolateral membrane of hepatocytes and is the primary transporter for conjugated bile acids from the portal blood into the liver.[6][7] Experiments using human hepatoblastoma HepG2 cells stably transfected with the rat Ntcp gene have shown that its expression renders the cells susceptible to α-amanitin toxicity, confirming its role as an uptake transporter.[6] The uptake via NTCP is sodium-dependent.[7][8]

Quantitative Analysis of α-Amanitin Transport

The kinetics of α-amanitin uptake have been quantified in several studies, providing valuable data for understanding its transport efficiency and for developing competitive inhibitors.

Kinetic Parameters

The affinity of α-amanitin for its transporters is a critical determinant of its uptake rate. The Michaelis-Menten constant (Km) for the OATP1B3-mediated transport of a tritiated derivative of α-amanitin has been determined to be 3.7 ± 0.6 µM .[1][3][4][9] This indicates a relatively high affinity of the transporter for the toxin.

Inhibition of α-Amanitin Uptake

Various compounds have been shown to inhibit the cellular uptake of α-amanitin, primarily by competing for the same transporters. This has significant therapeutic implications for the treatment of amanita poisoning. The inhibitory potency is typically quantified by the half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki).

| Inhibitor | Transporter | Inhibition Type | IC50 (µM) | Ki (µM) | Reference |

| Cyclosporin A | OATP1B3 | - | 0.3 | - | [9] |

| Silibinin dihemisuccinate | OATP1B3 | Non-competitive | 0.4 | 2.1 | [9] |

| MK571 | OATP1B3 | Competitive | 0.5 | 0.2 | [9] |

| Antamanide | OATP1B3 | Competitive | 0.7 | 0.7 | [9] |

| Rifampicin | OATP1B3 | - | 0.8 | - | [9] |

| Penicillin G | OATP1B3 | - | - | - | [1][4] |

| Taurocholate | NTCP/Bile Acid Transporters | Competitive | - | - | [7][8] |

| Prednisolone | Bile Acid Transporters | - | - | - | [7][8] |

| Phalloidin | Bile Acid Transporters | - | - | - | [7][8] |

Experimental Protocols for Studying α-Amanitin Uptake

The elucidation of α-amanitin uptake mechanisms has been made possible through a variety of in vitro and ex vivo experimental models.

In Vitro Transport Assays in Transfected Cell Lines

This method involves the use of cultured mammalian cells that do not endogenously express the transporter of interest (e.g., MDCKII or HEK293 cells). These cells are then stably transfected with a plasmid encoding the human transporter, such as OATP1B3 or NTCP. The uptake of radiolabeled α-amanitin is then measured in the transfected cells and compared to control cells (transfected with an empty vector) to determine the specific contribution of the transporter.

-

Cell Culture and Transfection:

-

Culture MDCKII or HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO2.

-

Transfect cells with a mammalian expression vector containing the full-length cDNA of human SLCO1B3 or SLC10A1 using a suitable transfection reagent (e.g., Lipofectamine).

-

Select for stably transfected cells by adding an appropriate selection antibiotic (e.g., G418) to the culture medium.

-

Verify transporter expression by RT-PCR or Western blotting.

-

-

Uptake Assay:

-

Seed stably transfected and control cells onto 24-well plates and grow to confluence.

-

Wash the cells twice with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) buffered with HEPES, pH 7.4).

-

Pre-incubate the cells in transport buffer for 10-15 minutes at 37°C.

-

Initiate the uptake by adding the transport buffer containing a known concentration of 3H-labeled α-amanitin (or a derivative like 3H-labeled O-methyl-dehydroxymethyl-α-amanitin).

-

For inhibition studies, co-incubate with the test inhibitor at various concentrations.

-

After a defined incubation period (e.g., 5-10 minutes), stop the uptake by rapidly aspirating the uptake solution and washing the cells three times with ice-cold transport buffer.

-

Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH with 1% SDS).

-

Determine the amount of radioactivity in the cell lysate using a liquid scintillation counter.

-

Measure the total protein content in each well (e.g., using a BCA protein assay) to normalize the uptake data.

-

Calculate the transporter-specific uptake by subtracting the uptake in control cells from that in transfected cells.

-

Cell Viability Assays

Cell viability assays are used to indirectly assess the uptake of α-amanitin by measuring its cytotoxic effects. Cells expressing the transporter will internalize the toxin and undergo apoptosis, leading to a decrease in cell viability.

-

Cell Seeding: Seed OATP1B3- or NTCP-expressing cells and control cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Toxin Treatment: Treat the cells with varying concentrations of α-amanitin for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Aspirate the medium and add a solubilization solution (e.g., DMSO or a solution of HCl in isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Express the cell viability as a percentage of the untreated control.

Isolated Perfused Rat Liver Model

This ex vivo model allows for the study of hepatic uptake in a more physiologically relevant system that preserves the liver architecture and polarity of hepatocytes. The liver is isolated from a rat and perfused with a buffer containing α-amanitin, and the concentration of the toxin in the perfusate is measured over time to determine the rate of hepatic extraction.

-